molecular formula C14H10ClN3OS2 B5689892 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5689892
M. Wt: 335.8 g/mol
InChI Key: GIYPHFAOEBLBMT-UHFFFAOYSA-N
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Description

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiophene derivatives and has a wide range of biochemical and physiological effects.

Scientific Research Applications

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research areas such as cancer research, neurology, and inflammation. In cancer research, this compound has shown promising results as an inhibitor of cancer cell growth and proliferation. In neurology, it has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, it has been studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various cellular processes such as cell growth, proliferation, and inflammation. It has also been shown to interact with various proteins and enzymes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide are diverse and depend on the specific research application. In cancer research, it has been shown to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and improve cognitive function. In inflammation, it has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is its broad range of potential applications. It has been studied in various research areas and has shown promising results in each. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in specific research applications.

Future Directions

There are several future directions for the study of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its use in specific research applications. Another direction is to study its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, there is potential for the development of new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 3-chloro-1-benzothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-10-8-3-1-2-4-9(8)20-11(10)12(19)16-14-18-17-13(21-14)7-5-6-7/h1-4,7H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYPHFAOEBLBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

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